

# Spectroscopic and Synthetic Profile of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol

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## Compound of Interest

Compound Name: 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of **2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol**, a compound of interest in medicinal chemistry and drug development. The information presented herein is intended to support researchers in the unambiguous identification and synthesis of this molecule.

## Spectroscopic Data

The structural confirmation of **2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol** is achieved through a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The following tables summarize the key quantitative data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the carbon-hydrogen framework of the molecule. Although experimentally verified spectra for this specific compound are not widely published, predicted data, in conjunction with data from analogous compounds, allows for a reliable estimation of the chemical shifts.

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data

| Chemical Shift ( $\delta$ ) ppm | Multiplicity | Integration | Assignment  |
|---------------------------------|--------------|-------------|---|
| ~7.75 - 7.85                    | m            | 2H          | Ar-H (ortho to SO <sub>2</sub> )                              |
| ~7.50 - 7.65                    | m            | 3H          | Ar-H (meta and para to SO <sub>2</sub> )                      |
| ~3.60                           | t            | 2H          | -CH <sub>2</sub> -OH  |
| ~3.10                           | t            | 4H          | Piperazine-H (adjacent to SO <sub>2</sub> )                   |
| ~2.65                           | t            | 2H          | -CH <sub>2</sub> -N   |
| ~2.55                           | t            | 4H          | Piperazine-H (adjacent to CH <sub>2</sub> CH <sub>2</sub> OH) |
| ~2.50                           | br s         | 1H          | -OH   |

Note: Predicted values are based on standard chemical shift increments and data from similar structures. Actual experimental values may vary slightly.

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data

| Chemical Shift ( $\delta$ ) ppm | Assignment  |
|---------------------------------|---|
| ~136.0                          | Ar-C (ipso to SO <sub>2</sub> )                               |
| ~133.0                          | Ar-C (para to SO <sub>2</sub> )                               |
| ~129.0                          | Ar-C (ortho to SO <sub>2</sub> )                              |
| ~127.5                          | Ar-C (meta to SO <sub>2</sub> )                               |
| ~59.5                           | -CH <sub>2</sub> -OH  |
| ~58.0                           | -CH <sub>2</sub> -N   |
| ~52.5                           | Piperazine-C (adjacent to CH <sub>2</sub> CH <sub>2</sub> OH) |
| ~46.0                           | Piperazine-C (adjacent to SO <sub>2</sub> )                   |

Note: Predicted values are based on standard chemical shift increments and data from similar structures. Actual experimental values may vary slightly.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment                         |
|--------------------------------|---------------|------------------------------------|
| 3400 - 3200                    | Strong, Broad | O-H stretch (alcohol)              |
| 3060 - 3040                    | Medium        | C-H stretch (aromatic)             |
| 2950 - 2800                    | Medium        | C-H stretch (aliphatic)            |
| 1350 - 1340                    | Strong        | S=O stretch (asymmetric, sulfonyl) |
| 1170 - 1160                    | Strong        | S=O stretch (symmetric, sulfonyl)  |
| 1100 - 1000                    | Strong        | C-O stretch (alcohol)              |

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

Table 4: Mass Spectrometry Data

| m/z   | Interpretation  |
|-------|---|
| 270.1 | [M] <sup>+</sup> (Molecular Ion)                                  |
| 239.1 | [M - CH <sub>2</sub> OH] <sup>+</sup>                             |
| 157.1 | [M - C <sub>6</sub> H <sub>5</sub> SO <sub>2</sub> ] <sup>+</sup> |
| 141.1 | [C <sub>6</sub> H <sub>5</sub> SO <sub>2</sub> ] <sup>+</sup>     |
| 77.1  | [C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>                     |

Note: Fragmentation patterns are predicted based on the molecular structure.

## Experimental Protocols

The synthesis of **2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol** (CAS Number: 16017-63-3) is typically achieved via a nucleophilic substitution reaction between 1-(2-hydroxyethyl)piperazine and benzenesulfonyl chloride.[\[1\]](#)

## Synthesis of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol

Materials:

- 1-(2-hydroxyethyl)piperazine (CAS: 103-76-4)
- Benzenesulfonyl chloride (CAS: 98-09-9)[\[1\]](#)
- Triethylamine (or another suitable base)
- Dichloromethane (or another suitable aprotic solvent)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

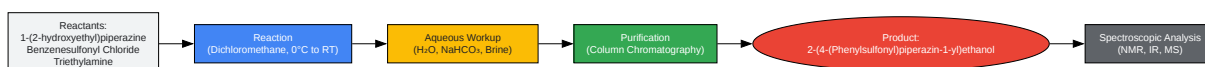
- Hexanes and Ethyl Acetate (for chromatography)

#### Procedure:

- To a solution of 1-(2-hydroxyethyl)piperazine (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane at 0 °C is added a solution of benzenesulfonyl chloride (1.1 eq.) in dichloromethane dropwise.
- The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, while monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, the reaction is quenched by the addition of water.
- The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
- The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
- The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure **2-(4-(phenylsulfonyl)piperazin-1-yl)ethanol**.

## Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis and characterization of **2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol**.



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Caption: Experimental workflow for the synthesis and characterization.

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## References

- 1. 2-(2-(piperazin-1-yl)ethoxy)ethanol | Sigma-Aldrich [[sigmaaldrich.com](https://sigmaaldrich.com)]
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